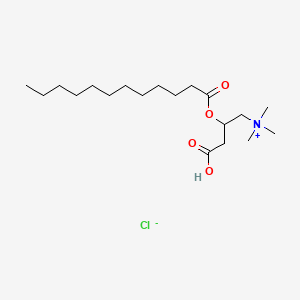

Lauroylcarnitine chloride

Description

BenchChem offers high-quality Lauroylcarnitine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lauroylcarnitine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBBUDRTWRVCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-37-0 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Lauroylcarnitine Chloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride is a long-chain acylcarnitine that has garnered significant interest for its properties as a permeation enhancer. This technical guide provides a comprehensive overview of the core mechanism of action of lauroylcarnitine chloride, with a particular focus on its effects on intestinal epithelial tight junctions and cell membrane integrity. This document summarizes key quantitative data, outlines detailed experimental protocols for assays used to characterize its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Lauroylcarnitine chloride is a quaternary ammonium compound, structurally composed of L-carnitine esterified with lauric acid.[1] Its amphiphilic nature, possessing both a hydrophilic carnitine head group and a lipophilic 12-carbon lauroyl tail, underpins its classification as a cationic surfactant.[1] This molecular structure is central to its primary recognized function as a potent absorption enhancer, capable of increasing the bioavailability of co-administered therapeutic agents with poor membrane permeability.[2] Understanding the precise mechanisms by which it exerts this effect is crucial for its application in pharmaceutical and drug delivery research.

Core Mechanism of Action: Modulation of Epithelial Barrier Function

The principal mechanism of action of lauroylcarnitine chloride as a permeation enhancer involves the reversible disruption of the intestinal epithelial barrier. This is primarily achieved through its interaction with and modulation of tight junctions, the protein complexes that regulate paracellular transport.

Effects on Tight Junctions

Lauroylcarnitine chloride has been demonstrated to alter the integrity of epithelial tight junctions, leading to an increase in paracellular permeability. This is evidenced by a decrease in transepithelial electrical resistance (TEER) and an increased flux of paracellular markers, such as fluorescein isothiocyanate dextran (FD-40), across epithelial cell monolayers like Caco-2.[1]

A key aspect of this mechanism is the specific downregulation of certain claudin proteins, which are critical structural and functional components of tight junction strands. Studies have shown that treatment with lauroylcarnitine leads to a reduction in the protein levels of claudin-1, claudin-4, and claudin-5, while other claudins such as claudin-2, -3, -6, or -7 appear unaffected.[1] This selective alteration of claudin expression is a significant factor in the observed increase in paracellular permeability.

Interaction with Cell Membranes

As a surfactant, lauroylcarnitine chloride directly interacts with the cell membrane. It has been used to permeabilize porcine enterocytes for the delivery of polar molecules.[1] At higher concentrations, lauroylcarnitine can cause more profound changes to membrane structure and dynamics, including the fusion of brush border microvilli.[3] This fusogenic activity may also contribute to the formation of vesicle-like structures and vacuoles along the lateral cell membranes.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the physicochemical properties and biological effects of lauroylcarnitine chloride and related acylcarnitines.

| Parameter | Value | Conditions | Reference |

| Physicochemical Properties of Lauroyl-L-carnitine (C12LC) | |||

| Critical Micelle Concentration (CMC) | Not explicitly found for the chloride salt, but related studies on lauroyl-l-carnitine provide context. | pH 7 | [2] |

| Area per Molecule (ACMC) at Air/Water Interface | 46 Ų | pH 7 | [2] |

| Micelle Core Radius | 15.7 Å | Determined by SANS | [2] |

| Micelle Shell Thickness | 10.5 Å | Determined by SANS | [2] |

| Biological Effects on Caco-2 Cell Monolayers | |||

| Initial TEER | 467 ± 34 Ω·cm² | Caco-2 monolayers prior to treatment | [4] |

| TEER after 2h exposure to C12-carnitine | Significantly reduced (exact value depends on formulation) | 37°C | [4] |

| Effect on Claudin Protein Levels | Decrease in Claudin-1, -4, and -5 | Incubation with Caco-2 cell monolayers | [1] |

| Effect on FD-40 Flux | Increased | Incubation with Caco-2 cell monolayers for 1h | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the effects of lauroylcarnitine chloride. The following sections provide protocols for key experiments.

Measurement of Transepithelial Electrical Resistance (TEER)

Objective: To quantify the integrity of an epithelial cell monolayer by measuring its electrical resistance. A decrease in TEER is indicative of increased paracellular permeability.

Materials:

-

Caco-2 cells

-

Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with supplements)

-

Phosphate-buffered saline (PBS), with and without Ca2+/Mg2+

-

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

-

Lauroylcarnitine chloride solutions of desired concentrations

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

-

Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the medium every 2-3 days.

-

Before the experiment, allow the cell culture plates and all solutions to equilibrate to room temperature.

-

Sterilize the EVOM electrodes with 70% ethanol and rinse with sterile PBS.

-

Measure the initial TEER of each monolayer. Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are positioned consistently for each measurement.

-

Record the resistance reading (in Ω).

-

To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer, and then multiply by the surface area of the insert (e.g., 1.12 cm² for a 12-well format).

-

Replace the medium in the apical and/or basolateral compartments with medium containing the desired concentration of lauroylcarnitine chloride.

-

Incubate for the desired time period (e.g., 1-2 hours).

-

Measure the TEER at specified time points to monitor the change in resistance.

-

To assess reversibility, replace the lauroylcarnitine chloride-containing medium with fresh medium and continue to measure TEER over time.

Paracellular Permeability Assay (Lucifer Yellow Flux)

Objective: To measure the flux of a fluorescent, membrane-impermeable molecule across the epithelial monolayer, providing a quantitative measure of paracellular permeability.

Materials:

-

Caco-2 cell monolayers on Transwell® inserts (prepared as in 4.1)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Lucifer Yellow (LY) stock solution

-

Lauroylcarnitine chloride solutions

-

Fluorescence microplate reader

Procedure:

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add transport buffer containing the desired concentration of lauroylcarnitine chloride to the apical compartment. Add fresh transport buffer to the basolateral compartment.

-

Add LY to the apical compartment to a final concentration of, for example, 100 µM.

-

Incubate the plates at 37°C on an orbital shaker.

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment. Replace the volume with fresh transport buffer.

-

Measure the fluorescence of the basolateral samples using a microplate reader (excitation ~425 nm, emission ~528 nm).

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

Western Blot Analysis of Claudin Proteins

Objective: To determine the effect of lauroylcarnitine chloride on the expression levels of specific tight junction proteins.

Materials:

-

Caco-2 cell monolayers

-

Lauroylcarnitine chloride

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat Caco-2 monolayers with lauroylcarnitine chloride for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target claudin proteins and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing the Mechanism of Action

Signaling Pathways and Molecular Interactions

Caption: Mechanism of lauroylcarnitine chloride on tight junctions.

Experimental Workflow

Caption: Workflow for assessing permeation enhancement.

Potential Role in Apoptosis

While the primary mechanism of action of lauroylcarnitine chloride is related to its surfactant properties and effects on epithelial barriers, the broader class of acylcarnitines has been implicated in the modulation of apoptosis. The role of L-carnitine and its esters in apoptosis appears to be complex and context-dependent.

Some studies suggest that L-carnitine can induce apoptosis in certain cancer cell lines, such as Hepa1c1c7 mouse cancer cells.[5] This pro-apoptotic effect may be mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, involving the upregulation of Fas, TNF-alpha, and caspases-8, -9, and -3, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Conversely, other research indicates that L-carnitine and its acetylated form, acetyl-L-carnitine, can have anti-apoptotic effects, particularly in the context of cellular stress or toxicity.[6] For instance, L-carnitine has been shown to inhibit Fas-mediated apoptosis in Jurkat cells and can directly inhibit the activity of caspases-3, -7, and -8.[7] In contrast, the long-chain acylcarnitine, palmitoylcarnitine, has been found to stimulate caspase activity.[7]

It is plausible that lauroylcarnitine chloride, as a long-chain acylcarnitine, could also modulate apoptotic signaling. However, direct experimental evidence for its specific role in apoptosis is currently lacking. The ultimate effect is likely dependent on the cell type, the concentration of the compound, and the specific cellular context.

Caption: Potential modulation of apoptosis by acylcarnitines.

Conclusion

The primary, well-documented mechanism of action of lauroylcarnitine chloride is its ability to function as a permeation enhancer by reversibly modulating the integrity of epithelial tight junctions. This is achieved through the downregulation of key claudin proteins, leading to increased paracellular permeability. Its surfactant properties also contribute to its interaction with and disruption of cell membranes. While the broader class of acylcarnitines has been shown to modulate apoptotic pathways, the specific role of lauroylcarnitine chloride in this process requires further investigation. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and delivery, enabling a more thorough understanding and utilization of this potent absorption enhancer.

References

- 1. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Surface adsorption and solution aggregation of a novel lauroyl-l-carnitine surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-carnitine reduces doxorubicin-induced apoptosis through a prostacyclin-mediated pathway in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauroylcarnitine Chloride: A Technical Guide to Cellular Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, the ester of lauric acid and carnitine, is a long-chain acylcarnitine that plays a role in cellular metabolism and has been investigated for its effects on membrane permeability and as a potential drug delivery enhancer. Understanding its cellular uptake and transport is crucial for elucidating its physiological and pharmacological effects. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake and transport of lauroylcarnitine chloride and related long-chain acylcarnitines, detailed experimental protocols, and visualizations of the key pathways involved. While direct kinetic data for lauroylcarnitine chloride is limited, this guide draws upon data from structurally similar long-chain acylcarnitines to provide a comprehensive understanding.

Cellular Uptake and Transport Mechanisms

The cellular entry and intracellular trafficking of lauroylcarnitine chloride are governed by a combination of specific transporters and its physicochemical properties. As a long-chain acylcarnitine, its transport is intrinsically linked to the broader system of fatty acid and carnitine metabolism.

Plasma Membrane Transport

The primary transporter responsible for the cellular uptake of L-carnitine is the Organic Cation/Carnitine Transporter 2 (OCTN2) , encoded by the SLC22A5 gene.[1][2][3] OCTN2 is a sodium-dependent, high-affinity carnitine transporter found in various tissues, including the intestine, kidney, skeletal muscle, and heart.[2][3] While OCTN2 is the primary transporter for L-carnitine, its activity is competitively inhibited by long-chain acylcarnitines.[1] This suggests that lauroylcarnitine chloride likely interacts with OCTN2, potentially as an inhibitor of L-carnitine uptake.

At higher concentrations, lauroylcarnitine, as a cationic surfactant, can directly interact with the cell membrane, leading to increased permeability.[4] This property is harnessed in its use as a drug absorption enhancer, facilitating the paracellular transport of other molecules.

Intracellular Transport: The Carnitine Shuttle

Once inside the cell, long-chain acylcarnitines like lauroylcarnitine are directed towards the mitochondria for beta-oxidation. This process is facilitated by the carnitine shuttle system , which is essential for transporting long-chain fatty acids across the inner mitochondrial membrane.[2][5]

The key components of the carnitine shuttle are:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs to their corresponding acylcarnitines.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[5][6]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs, which then enter the beta-oxidation pathway. Free carnitine is released back into the matrix to be exported by CACT.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of long-chain acylcarnitines with cellular transport systems and their downstream effects.

Table 1: Inhibition of Carnitine Transporters by Acylcarnitines

| Transporter | Inhibitor | Cell/System Type | Ki (mM) | Reference |

| Carnitine:Acylcarnitine Translocase | Octanoylcarnitine | Isolated Rat Heart Mitochondria | 0.10 | [7] |

| Carnitine:Acylcarnitine Translocase | Acetylcarnitine | Isolated Rat Heart Mitochondria | 1.1 | [7] |

| Carnitine:Acylcarnitine Translocase | Isobutyrylcarnitine | Isolated Rat Heart Mitochondria | 2.6 | [7] |

Note: Specific Ki for lauroylcarnitine is not available. Octanoylcarnitine (C8) is shown as a medium-chain acylcarnitine for comparison.

Table 2: Pro-inflammatory Effects of Long-Chain Acylcarnitines

| Acylcarnitine | Cell Line | Concentration (µM) | Effect | Fold Increase (vs. Control) | Reference |

| L-C14 Carnitine | RAW 264.7 | 5 - 25 | Stimulation of proinflammatory cytokines | Dose-dependent | [8] |

| L-C16 Carnitine | C2C12 | 25 | IL-6 Production | >10 | [9] |

| L-C18 Carnitine | C2C12 | 25 | IL-6 Production | >20 | [9] |

| L-C12 Carnitine | C2C12 | up to 100 | No significant IL-6 production | - | [9] |

Experimental Protocols

Cellular Uptake Assay for Lauroylcarnitine Chloride

This protocol is adapted from methods used for other long-chain acylcarnitines and can be used to assess the uptake of lauroylcarnitine chloride in a cell line of interest (e.g., Caco-2 for intestinal transport).

Materials:

-

Caco-2 cell line

-

24-well cell culture plates

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Radiolabeled [3H]-Lauroylcarnitine chloride

-

Unlabeled lauroylcarnitine chloride

-

Ice-cold stop solution (e.g., transport buffer with 10 mM unlabeled L-carnitine)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Seed Caco-2 cells in 24-well plates and grow to confluence.

-

On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer.

-

Initiate the uptake by adding transport buffer containing a known concentration of [3H]-Lauroylcarnitine chloride (and unlabeled lauroylcarnitine chloride for kinetic studies).

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.

-

Lyse the cells with cell lysis buffer.

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration using a protein assay kit.

-

Calculate the uptake as pmol of lauroylcarnitine per mg of protein.

Quantification of Intracellular Lauroylcarnitine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular lauroylcarnitine.[4][10][11][12][13]

Materials:

-

Cultured cells treated with lauroylcarnitine chloride

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., [d3]-lauroylcarnitine)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Scrape the cells into a volume of ice-cold methanol containing the internal standard.

-

Homogenize the cell suspension.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

Analyze the sample using a validated LC-MS/MS method for lauroylcarnitine.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and mitochondrial transport of lauroylcarnitine.

Caption: Experimental workflow for studying lauroylcarnitine's cellular effects.

Caption: Pro-inflammatory signaling pathways activated by long-chain acylcarnitines.

References

- 1. mdpi.com [mdpi.com]

- 2. DISORDERS OF CARNITINE TRANSPORT AND THE CARNITINE CYCLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 6. Carnitine-acylcarnitine translocase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 12. lcms.cz [lcms.cz]

- 13. Characterization of carnitine and fatty acid metabolism in the long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Lauroylcarnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lauroylcarnitine chloride, a synthetic derivative of L-carnitine, is gaining significant attention in the pharmaceutical sciences. Primarily recognized for its role as an absorption enhancer, it has the potential to improve the oral bioavailability of various therapeutic compounds, particularly peptides.[1] This technical guide provides an in-depth overview of the synthesis, characterization, and known biological interactions of Lauroylcarnitine chloride.

Physicochemical Properties

Lauroylcarnitine chloride is the monochloride salt of the lauroyl ester of L-carnitine. Its chemical structure consists of a quaternary ammonium group, a carboxyl group, and a C12 acyl chain.[2][3] This amphipathic nature is crucial to its function.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [2] |

| Molecular Weight | 379.96 g/mol | [1][4] |

| CAS Number | 6919-91-1 | [3] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 80–105°C (with decomposition) | [2] |

| Solubility | DMSO: 30-50 mg/mL, Ethanol: 20 mg/mL, Methanol: Slightly soluble, Water: Slightly soluble | [2][3][4][5][6] |

| pH (1% aqueous solution) | 2.5 - 4.7 | [2][7] |

| Optical Rotation ([α]/D) | -20±2° (c=1 in methanol) | |

| Purity | ≥98% | [1][] |

Synthesis of Lauroylcarnitine Chloride

The primary industrial synthesis method for Lauroylcarnitine chloride involves the acylation of L-carnitine with lauroyl chloride.[2][7] This process is typically carried out in two main stages: the initial reaction to form the crude product and a subsequent purification step.

Experimental Protocol: Two-Stage Synthesis

Stage 1: Acylation (Crude Product Formation)

-

Reactants and Solvent: L-carnitine and lauroyl chloride are used as the primary reactants, typically in a molar ratio of 1:1 to 1:1.5.[2] Acetic acid serves as the solvent.[7]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50°C and 80°C for a duration of 5 to 8 hours under atmospheric pressure.[2]

-

Initial Product Isolation: Following the reaction, the acetic acid is distilled off under vacuum. Acetone is then added to the residue, causing the crude Lauroylcarnitine chloride to crystallize. This crystallization is often facilitated by cooling the mixture to between 0°C and 5°C.[2][7]

-

Filtration and Drying: The crude product is collected by filtration and dried, yielding a product with a purity of approximately 98.1%.[2][7]

Stage 2: Recrystallization (Purification)

-

Dissolution: The crude product is dissolved in ethanol or methanol with heating.[7]

-

Decolorization (Optional): Activated carbon may be used to decolorize the solution.[2]

-

Crystallization: The solution is concentrated by vacuum distillation. Acetone is then added to induce recrystallization of the purified Lauroylcarnitine chloride.[2][7]

-

Final Product Collection: The purified crystals are filtered and dried to yield the final product with a purity of ≥99.5%.[2]

The overall yield for this two-stage process is reported to be at least 92%.[7]

Caption: Workflow for the synthesis and purification of Lauroylcarnitine chloride.

Characterization of Lauroylcarnitine Chloride

A comprehensive characterization of Lauroylcarnitine chloride is essential to confirm its identity, purity, and quality. The following techniques are typically employed:

| Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A major peak corresponding to Lauroylcarnitine chloride, with purity typically ≥95.0%. |

| Mass Spectrometry (MS) | To confirm the molecular weight and structure. | Detection of the molecular ion corresponding to the chemical formula C₁₉H₃₈NO₄⁺. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. | A spectrum consistent with the structure of Lauroylcarnitine chloride, showing characteristic peaks for the acyl chain, carnitine backbone, and trimethylammonium group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for ester carbonyl, carboxylic acid, and C-N bonds. |

| Melting Point Analysis | To assess the purity and identity of the crystalline solid. | A melting range consistent with the reference value (80–105°C with decomposition).[2] |

| Polarimetry | To determine the optical rotation and confirm the stereochemistry (L-form). | A specific rotation value around -20°. |

Biological Activity and Mechanism of Action

Lauroylcarnitine chloride is primarily known as an orally active absorption enhancer.[1] It is believed to improve the oral bioavailability of certain drugs, especially hydrophilic and peptide-based compounds, by transiently and reversibly increasing the permeability of intestinal cell membranes.[1][3][6]

While a specific signaling pathway for Lauroylcarnitine chloride itself is not extensively documented, its parent molecule, L-carnitine, has been shown to influence cellular processes. For instance, L-carnitine can increase cell proliferation and the expression of amino acid transporters in rat trophoblast cells through the activation of the insulin-like growth factor I (IGF-1) signaling pathway.[9] This involves the upregulation of IGF-1 and its receptor (IGF-1R), leading to the activation of downstream targets like Akt and ERK.[9] It is plausible that some of the biological effects observed with Lauroylcarnitine chloride could be related to the activity of its L-carnitine moiety, although its primary role remains that of a permeation enhancer.

Caption: Proposed mechanism of Lauroylcarnitine chloride as a paracellular absorption enhancer.

Conclusion

Lauroylcarnitine chloride is a valuable excipient in drug development, offering a promising approach to enhance the oral delivery of challenging therapeutic molecules. The synthesis is well-established, yielding a high-purity product. Its characterization relies on a standard set of analytical techniques to ensure quality and consistency. While its primary mechanism is related to increasing intestinal permeability, further research into its specific molecular interactions and potential downstream cellular effects will provide a more complete understanding of its biological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lauroyl-L-carnitine chloride (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN101774934B - Method for synthesizing lauroyl L-carnitine hydrochloride - Google Patents [patents.google.com]

- 9. L-carnitine increases cell proliferation and amino acid transporter expression via the activation of insulin-like growth factor I signaling pathway in rat trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauroylcarnitine Chloride: An In-Depth Technical Guide to its Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, the ester of lauric acid and carnitine, is a member of the long-chain acylcarnitine family. Acylcarnitines are pivotal intermediates in cellular energy metabolism, primarily known for their role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation.[1] While the fundamental role of the carnitine shuttle in fatty acid metabolism is well-established, this technical guide delves into the specific functions and regulatory implications of lauroylcarnitine chloride. Beyond its role as a transport molecule, emerging evidence suggests that lauroylcarnitine and other long-chain acylcarnitines act as signaling molecules, influencing various cellular processes, including inflammation and cell stress pathways.[2][3] This document provides a comprehensive overview of the biochemical role of lauroylcarnitine chloride, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and signaling pathways.

Biochemical Role of Lauroylcarnitine Chloride in Fatty Acid Metabolism

The primary and most well-understood function of lauroylcarnitine is its participation in the carnitine shuttle, a critical process for the generation of ATP from long-chain fatty acids. This process can be broken down into several key steps:

-

Fatty Acid Activation: Cytosolic long-chain fatty acids, such as lauric acid, are first activated to their coenzyme A (CoA) thioesters, forming lauroyl-CoA. This reaction is catalyzed by acyl-CoA synthetases located on the outer mitochondrial membrane.

-

Conversion to Acylcarnitine: Lauroyl-CoA is then converted to lauroylcarnitine by carnitine palmitoyltransferase 1 (CPT1), an enzyme embedded in the outer mitochondrial membrane. This reaction is a key regulatory point in fatty acid oxidation.

-

Mitochondrial Translocation: Lauroylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

-

Reconversion to Acyl-CoA: Inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts lauroylcarnitine back to lauroyl-CoA, releasing free carnitine.

-

β-Oxidation: Lauroyl-CoA then enters the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, generating acetyl-CoA, FADH₂, and NADH. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to produce ATP.

Signaling Pathways Influenced by Long-Chain Acylcarnitines

Beyond their role in fatty acid transport, long-chain acylcarnitines, including lauroylcarnitine, are emerging as important signaling molecules that can modulate various cellular pathways, particularly those related to inflammation and cellular stress.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Long-chain acylcarnitines have been shown to activate the MAPK signaling pathway in a time- and concentration-dependent manner.[2] Specifically, exposure of C2C12 myotubes to long-chain acylcarnitines, such as C16 carnitine, leads to the phosphorylation and activation of p38, JNK, and ERK.[2] This activation appears to be initiated at concentrations between 10 and 25 μM.[2] The activation of these stress-activated kinases can lead to the production of pro-inflammatory cytokines like IL-6.[2]

AMP-Activated Protein Kinase (AMPK) Pathway

Long-chain fatty acyl-CoA esters, the precursors to long-chain acylcarnitines, are known allosteric activators of AMPK β1-containing isoforms.[1] This activation of AMPK, a central regulator of cellular energy homeostasis, leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC). The subsequent decrease in malonyl-CoA levels relieves the inhibition of CPT1, thereby promoting fatty acid oxidation.[1] L-carnitine supplementation has also been shown to activate AMPK/PGC1α signaling, which can alleviate atrial lipotoxicity in obese mice.[5]

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

PPARα is a key transcriptional regulator of genes involved in fatty acid oxidation. While direct binding of lauroylcarnitine to PPARα has not been extensively documented, long-chain fatty acids and their derivatives are known ligands for PPARα.[6][7] Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and β-oxidation, including CPT1A.[7][8]

Quantitative Data on Lauroylcarnitine and Related Compounds

The following tables summarize quantitative data related to lauroylcarnitine and other long-chain acylcarnitines from various experimental studies.

Table 1: Plasma and Tissue Concentrations of Carnitine and Acylcarnitines

| Analyte | Species | Tissue/Fluid | Concentration Range | Reference |

| Total L-carnitine | Pig | Plasma | Baseline: ~30 µmol/L; Peak after oral lauroyl-L-carnitine: ~60 µmol/L | [9][10] |

| Free L-carnitine | Pig | Plasma | Baseline: ~25 µmol/L; Peak after oral lauroyl-L-carnitine: ~50 µmol/L | [9] |

| Free Carnitine | Human | Plasma | 25.0 - 73.8 µmol/L | [11] |

| Long-chain acylcarnitines (general) | Mouse (PPARα-/-) | Plasma | 2- to 4-fold accumulation compared to wild-type | [12] |

Table 2: Effects of Long-Chain Acylcarnitines on Cellular Responses

| Acylcarnitine | Cell Line | Effect | Concentration | Reference |

| L-C16 carnitine | C2C12 myotubes | 4.1-fold increase in IL-6 production | 25 µM | [2][13] |

| L-C16 carnitine | C2C12 myotubes | 14.9-fold increase in IL-6 production | 50 µM | [2][13] |

| L-C16 carnitine | C2C12 myotubes | 31.4-fold increase in IL-6 production | 100 µM | [2][13] |

| L-C14 carnitine | RAW 264.7 macrophages | Dose-dependent stimulation of pro-inflammatory cytokine expression and secretion | 5 - 25 µM | [3][6][14] |

| L-C14 carnitine | HCT-116 cells | Promotion of IL-8 secretion | Not specified | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of lauroylcarnitine chloride's role in fatty acid metabolism.

Protocol 1: Quantification of Lauroylcarnitine by LC-MS/MS

This protocol describes the quantification of lauroylcarnitine and other acylcarnitines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

1. Sample Preparation (from Plasma or Tissue Homogenate): a. To 100 µL of plasma or tissue homogenate, add an internal standard solution containing a known concentration of isotopically labeled acylcarnitines (e.g., d3-lauroylcarnitine). b. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute re-equilibration at initial conditions. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Scan Mode: Multiple Reaction Monitoring (MRM). iii. Precursor Ion for Lauroylcarnitine (C12): m/z 344.3 iv. Product Ion for Lauroylcarnitine (C12): m/z 85.1 (characteristic fragment of the carnitine moiety). v. Dwell Time: 50-100 ms per transition.

3. Data Analysis: a. Quantify lauroylcarnitine by comparing the peak area of the analyte to that of the internal standard. b. Generate a standard curve using known concentrations of lauroylcarnitine to determine the absolute concentration in the samples.

Protocol 2: CPT1 and CPT2 Enzyme Activity Assays

This protocol describes a radioisotopic method to measure the activity of CPT1 and CPT2.[2][17]

1. Preparation of Mitochondrial Fractions: a. Isolate mitochondria from cells or tissues using differential centrifugation as described in established protocols.[9] b. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

2. CPT1 Activity Assay: a. Prepare a reaction mixture containing: 50 mM MOPS buffer (pH 7.4), 20 mM KCl, 1 mM EGTA, 2.5 mM KCN, and 0.1% (w/v) fatty acid-free BSA. b. Add 50 µg of mitochondrial protein to the reaction mixture. c. To differentiate CPT1 from CPT2 activity, add a CPT1 inhibitor (e.g., malonyl-CoA, 100 µM) to a parallel set of reactions. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding [³H]L-carnitine (e.g., 500 µM, ~1 µCi/µmol) and lauroyl-CoA (e.g., 50 µM). f. Incubate at 37°C for 5-10 minutes. g. Stop the reaction by adding 100 µL of 1 M HCl. h. Extract the radiolabeled lauroylcarnitine by adding 500 µL of butanol and vortexing. i. Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial. j. Add scintillation cocktail and quantify the radioactivity using a scintillation counter. k. CPT1 activity is calculated as the malonyl-CoA-sensitive portion of the total activity.

3. CPT2 Activity Assay: a. The protocol is similar to the CPT1 assay, but it is typically performed on disrupted mitochondria (e.g., by freeze-thawing or detergent treatment) to ensure access of the substrates to the matrix-facing CPT2. b. The reaction is initiated with [³H]lauroylcarnitine and CoA to measure the reverse reaction.

Protocol 3: Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the effect of lauroylcarnitine chloride on mitochondrial oxygen consumption rate (OCR).[14][18][19]

1. Cell Culture and Treatment: a. Seed cells (e.g., C2C12 myotubes) in a Seahorse XF cell culture microplate and allow them to differentiate.[11][20][21][22] b. Treat the cells with various concentrations of lauroylcarnitine chloride or vehicle control for a specified period (e.g., 24 hours).

2. Seahorse XF Assay: a. Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates for fatty acid oxidation (e.g., palmitate-BSA) and L-carnitine. b. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow temperature and pH to equilibrate. c. Load the sensor cartridge with compounds to assess mitochondrial function: i. Port A: Oligomycin (ATP synthase inhibitor) ii. Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis) iii. Port C: Rotenone/Antimycin A (Complex I and III inhibitors) d. Calibrate the Seahorse XF Analyzer and run the Mito Stress Test protocol.

3. Data Analysis: a. The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. b. Compare the OCR parameters between lauroylcarnitine-treated and control cells to determine its effect on mitochondrial fatty acid oxidation.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: The Carnitine Shuttle and Mitochondrial Beta-Oxidation of Lauric Acid.

Caption: Generalized workflow for the analysis of acylcarnitines using LC-MS/MS.

Caption: Proposed signaling cascade for MAPK activation by long-chain acylcarnitines.

Conclusion

Lauroylcarnitine chloride plays a fundamental role in fatty acid metabolism as a key intermediate in the transport of lauric acid into the mitochondria for β-oxidation. While its primary function is well-characterized, emerging research highlights its broader physiological significance as a signaling molecule. Long-chain acylcarnitines, including lauroylcarnitine, can modulate critical cellular signaling pathways such as the MAPK and AMPK cascades, thereby influencing inflammatory responses and cellular energy homeostasis. The provided experimental protocols offer a framework for researchers to further investigate the nuanced roles of lauroylcarnitine chloride in both normal physiology and in the context of metabolic diseases. Further research is warranted to elucidate the specific enzymatic kinetics of lauroylcarnitine with CPT enzymes and to fully understand its downstream signaling effects, which could open new avenues for therapeutic interventions in metabolic disorders.

References

- 1. Implementation of a fast method for the measurement of carnitine palmitoyltransferase 2 activity in lymphocytes by tandem mass spectrometry as confirmation for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. graphviz.org [graphviz.org]

- 4. Inhibition of carnitine palmitoyltransferase in normal human skeletal muscle and in muscle of patients with carnitine palmitoyltransferase deficiency by long- and short-chain acylcarnitine and acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of carnitine palmitoyl-transferase 1 is a potential target in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lornajane.net [lornajane.net]

- 11. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]

- 12. Oxygen consumption rate to evaluate mitochondrial dysfunction and toxicity in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encodeproject.org [encodeproject.org]

- 22. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Lauroylcarnitine Chloride: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a synthetic derivative of the naturally occurring amino acid L-carnitine, has garnered significant interest in the pharmaceutical sciences for its potent ability to enhance the absorption of poorly permeable drugs. As a member of the acylcarnitine family, its amphiphilic nature allows it to interact with and transiently modulate the integrity of cellular barriers, such as the intestinal epithelium. Understanding the precise relationship between the molecular structure of lauroylcarnitine chloride and its biological activity is paramount for the rational design of novel, safe, and effective permeation enhancers for oral drug delivery.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of lauroylcarnitine chloride and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Structure and Physicochemical Properties

Lauroylcarnitine chloride is characterized by a polar head group, composed of the quaternary ammonium cation of L-carnitine, and a nonpolar acyl chain, in this case, a 12-carbon lauroyl group. The chloride anion serves as the counter-ion. This amphipathic structure is crucial for its surfactant-like properties and its ability to interact with biological membranes.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |

| Molecular Weight | 379.96 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and ethanol |

The stereochemistry of the carnitine backbone is essential for its biological recognition and interaction with cellular components. The lauroyl acyl chain length and the quaternary ammonium group are the primary determinants of its permeation-enhancing activity.

Structure-Activity Relationship: Quantitative Insights

The biological activity of lauroylcarnitine chloride and its analogs is predominantly attributed to their ability to reversibly open the tight junctions between epithelial cells, thereby increasing paracellular permeability. The length of the acyl chain is a critical determinant of this activity.

Effect of Acyl Chain Length on Permeability

Studies have systematically investigated the impact of varying the acyl chain length of acylcarnitines on their ability to enhance the permeability of hydrophilic molecules across biological barriers.

Table 1: Effect of Acylcarnitine Chain Length on the Permeability of Mannitol through Monkey Spinal Meninges

| Acylcarnitine Derivative | Acyl Chain Length | Mean Increase in Mannitol Flux (%) ± SE |

| Hexanoylcarnitine | C6 | 2 ± 15 |

| Octanoylcarnitine | C8 | 32 ± 11 |

| Decanoylcarnitine | C10 | 85 ± 20 |

| Lauroylcarnitine | C12 | 165 ± 25 |

| Myristoylcarnitine | C14 | 188 ± 44 |

| Palmitoylcarnitine | C16 | 244 ± 29 |

| Stearoylcarnitine | C18 | 105 ± 24 |

Data extracted from a study on monkey spinal meninges, which serves as a model for epithelial barrier permeability.

The data clearly indicates a parabolic relationship between the acyl chain length and the permeation-enhancing effect, with optimal activity observed for acyl chains between 12 and 16 carbons in length. Shorter chains (C6-C8) exhibit minimal effect, while the activity decreases for chains longer than 16 carbons. This suggests an optimal lipophilicity is required for the molecule to effectively partition into and perturb the cell membrane to modulate tight junctions.

Impact on Transepithelial Electrical Resistance (TEER)

Experimental Protocols

This section outlines the key experimental methodologies used to evaluate the structure-activity relationship of lauroylcarnitine chloride and its analogs.

Synthesis of Acylcarnitine Analogs

A general method for the synthesis of a series of acylcarnitine analogs with varying chain lengths involves the O-acylation of L-carnitine chloride.

Protocol: Synthesis of Acylcarnitine Derivatives

-

Reactant Preparation: Dissolve L-carnitine chloride in a suitable anhydrous solvent (e.g., trifluoroacetic acid).

-

Acylation: Add the corresponding acyl chloride (e.g., hexanoyl chloride, octanoyl chloride, decanoyl chloride, lauroyl chloride, myristoyl chloride, palmitoyl chloride, stearoyl chloride) to the L-carnitine solution in a dropwise manner under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acyl chloride.

-

Purification: The resulting acylcarnitine chloride analog is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized analogs are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caco-2 Cell Culture and Permeability Assay

The Caco-2 cell line is the gold standard in vitro model for studying intestinal drug absorption and the effects of permeation enhancers.

Protocol: Caco-2 Cell Permeability Assay

-

Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Monolayer Formation: Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a high density. Allow the cells to grow and differentiate for 21-28 days to form a confluent monolayer with well-developed tight junctions.

-

TEER Measurement: Monitor the integrity of the Caco-2 cell monolayer by measuring the TEER using a voltohmmeter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are typically used for permeability studies.

-

Permeability Experiment: a. Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the transport buffer containing the acylcarnitine analog and a fluorescent marker of paracellular permeability (e.g., Lucifer Yellow or FITC-dextran) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the cells at 37°C. e. At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh buffer.

-

Quantification: Analyze the concentration of the fluorescent marker in the basolateral samples using a fluorescence plate reader.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker in the presence of each acylcarnitine analog. A higher Papp value indicates greater paracellular permeability.

Western Blot Analysis of Tight Junction Proteins

To investigate the molecular mechanism by which acylcarnitines modulate tight junctions, the expression levels of key tight junction proteins can be analyzed by Western blotting.

Protocol: Western Blot Analysis

-

Cell Lysis: Treat Caco-2 cell monolayers with the acylcarnitine analogs for a specified period. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-claudin-4, anti-ZO-1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The interaction of lauroylcarnitine chloride with the cell membrane initiates a cascade of intracellular events that lead to the opening of tight junctions. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for SAR studies.

Caption: Proposed signaling pathway of lauroylcarnitine chloride's effect on tight junctions.

Caption: Experimental workflow for SAR studies of lauroylcarnitine chloride analogs.

Conclusion

The structure-activity relationship of lauroylcarnitine chloride is a critical area of research for the development of safe and effective oral drug delivery systems. The length of the acyl chain is a key determinant of its permeation-enhancing activity, with an optimal range of 12 to 16 carbon atoms. The underlying mechanism involves the modulation of tight junction proteins, leading to a transient and reversible increase in paracellular permeability. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of lauroylcarnitine analogs and the rational design of next-generation permeation enhancers. Further research is warranted to explore the impact of modifications to the polar head group and to fully elucidate the intricate signaling pathways involved. This will ultimately lead to the development of novel drug delivery technologies with improved therapeutic outcomes.

References

- 1. Synthesis and characterization of long chain alkyl acyl carnitine esters. Potentially biodegradable cationic lipids for use in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lauroylcarnitine Chloride: An In-Depth Technical Guide to its Interaction with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride, a long-chain acylcarnitine, is recognized for its significant interactions with cell membranes, leading to profound effects on membrane structure and function. This technical guide provides a comprehensive overview of the core mechanisms governing these interactions, with a focus on its role as a permeation enhancer. This document details the effects of lauroylcarnitine chloride on membrane permeability, integrity, and fluidity, and explores the downstream signaling pathways it modulates, including apoptosis and intracellular calcium signaling. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug delivery, cell biology, and pharmacology.

Introduction

Lauroylcarnitine chloride is a cationic surfactant that has garnered considerable interest for its ability to enhance the permeation of therapeutic agents across biological membranes.[1] Its amphipathic nature, possessing a hydrophilic carnitine headgroup and a lipophilic lauroyl tail, allows it to readily insert into the lipid bilayer of cell membranes. This insertion perturbs the highly organized structure of the membrane, leading to a cascade of biophysical and cellular responses. Understanding the intricate details of these interactions is paramount for its effective and safe application in drug delivery systems. This guide will systematically dissect the current knowledge on lauroylcarnitine chloride's engagement with cell membranes.

Interaction with the Cell Membrane: A Biophysical Perspective

The initial interaction of lauroylcarnitine chloride with the cell membrane is a physical process driven by its surfactant properties. This leads to significant alterations in the biophysical characteristics of the lipid bilayer.

Membrane Permeabilization and Disruption of Barrier Function

Lauroylcarnitine chloride is a potent permeation enhancer, primarily by increasing the permeability of the paracellular pathway. This is achieved through its interaction with and subsequent disruption of tight junctions, the primary regulators of paracellular transport in epithelial and endothelial cell layers.

Quantitative Data on Transepithelial Electrical Resistance (TEER)

A key method to quantify the integrity of the paracellular barrier is the measurement of Transepithelial Electrical Resistance (TEER). A decrease in TEER is indicative of increased paracellular permeability. Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have demonstrated a concentration-dependent decrease in TEER upon exposure to lauroylcarnitine chloride (referred to as C12-carnitine).

| Concentration of Lauroylcarnitine (C12-carnitine) | Relative TEER (% of initial value after 2h) | Reference |

| 0.5 mM | ~50% | [2] |

Table 1: Effect of Lauroylcarnitine on Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers.

Effects on Membrane Fluidity

Experimental Protocol: Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment within the lipid bilayer. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity. This can be quantified by calculating the Generalized Polarization (GP) value.[3][4]

Protocol: Laurdan GP Measurement of Membrane Fluidity [3][5]

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

-

Laurdan Staining:

-

Prepare a stock solution of Laurdan (e.g., 2 mM in DMSO).

-

Dilute the stock solution in a serum-free medium to a final working concentration (e.g., 5-10 µM).

-

Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells twice with a pre-warmed buffer (e.g., PBS) to remove excess Laurdan.

-

Treatment: Add the desired concentrations of lauroylcarnitine chloride to the cells and incubate for the specified time.

-

Fluorescence Measurement:

-

Use a fluorescence plate reader or microscope equipped with appropriate filters.

-

Excite the sample at ~350 nm.

-

Measure the emission intensity at two wavelengths: ~440 nm (characteristic of a more ordered, gel-phase membrane) and ~490 nm (characteristic of a more disordered, liquid-crystalline phase membrane).

-

-

GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP suggests an increase in fluidity (more disordered).

-

Cellular Consequences of Membrane Interaction

The biophysical alterations induced by lauroylcarnitine chloride trigger a series of cellular responses, including changes in intracellular signaling pathways and ultimately, cell fate.

Induction of Apoptosis

At higher concentrations, lauroylcarnitine chloride can induce apoptosis. While the specific signaling cascade for lauroylcarnitine chloride is not fully elucidated, studies on L-carnitine and other acylcarnitines suggest the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[2][6]

Signaling Pathway: Lauroylcarnitine Chloride-Induced Apoptosis

Modulation of Intracellular Calcium Signaling

The disruption of the cell membrane integrity by lauroylcarnitine chloride can lead to an influx of extracellular calcium or the release of calcium from intracellular stores, such as the endoplasmic reticulum. Palmitoyl-carnitine, a closely related molecule, has been shown to cause intracellular calcium overload.[7] This elevation in intracellular calcium can activate a multitude of downstream signaling pathways, affecting processes like secretion, contraction, and gene expression.

Experimental Protocol: Measurement of Intracellular Calcium Concentration using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.[6][8]

Protocol: Fura-2 AM Measurement of Intracellular Calcium [6][8]

-

Cell Preparation: Plate cells on glass coverslips or in a suitable imaging dish.

-

Fura-2 AM Loading:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).

-

Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration (e.g., 2-5 µM). Pluronic F-127 (0.02%) can be included to aid in dye loading.

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

-

Washing and De-esterification:

-

Wash the cells twice with the physiological buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).

-

Capture the fluorescence emission at ~510 nm for each excitation wavelength.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute calcium concentrations.

-

Signaling Pathway: Potential Calcium Signaling Cascade

Experimental Methodologies

A variety of experimental techniques are employed to investigate the interaction of lauroylcarnitine chloride with cell membranes.

Cell Culture Models

-

Caco-2 Cells: Human colorectal adenocarcinoma cells that differentiate into a polarized monolayer with tight junctions, serving as an excellent in vitro model for the intestinal barrier.[9]

-

Primary Enterocytes: Cells isolated directly from intestinal tissue provide a more physiologically relevant model.[10]

Key Experimental Assays

Experimental Workflow: Assessing Membrane Permeability

Protocol: Lucifer Yellow Permeability Assay [11][12]

-

Cell Culture: Grow Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, as confirmed by TEER measurements.

-

Preparation: Wash the cell monolayer with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Assay Setup:

-

To the apical (upper) chamber, add the buffer containing lauroylcarnitine chloride at the desired concentration and a fluorescent marker of paracellular permeability, such as Lucifer Yellow (typically 100 µM).

-

To the basolateral (lower) chamber, add fresh buffer.

-

-

Incubation: Incubate the plate at 37°C for a specific time period (e.g., 1-2 hours).

-

Sampling: At the end of the incubation, collect a sample from the basolateral chamber.

-

Fluorescence Measurement: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm for Lucifer Yellow).

-

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of appearance of the marker in the basolateral chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the marker in the apical chamber.

-

Conclusion

Lauroylcarnitine chloride exerts a profound, concentration-dependent effect on cell membranes. Its primary mechanism of action as a permeation enhancer involves the disruption of tight junctions and an increase in paracellular permeability. At higher concentrations, it can lead to more significant membrane perturbation, triggering downstream signaling events such as apoptosis and alterations in intracellular calcium homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the multifaceted interactions of lauroylcarnitine chloride with cell membranes and to harness its properties for advanced drug delivery applications. Further research is warranted to precisely quantify its effects on membrane potential and fluidity and to delineate the specific molecular players in the signaling pathways it modulates.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Electrophysiological effects of L-palmitoylcarnitine in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. ionbiosciences.com [ionbiosciences.com]

In-Vitro Characterization of Lauroylcarnitine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroylcarnitine chloride, a long-chain acylcarnitine, is a compound of significant interest in pharmaceutical and biomedical research. Primarily recognized for its role as a permeation enhancer, its interactions with cellular systems are multifaceted, encompassing influences on cell membrane integrity, intercellular junctions, and apoptotic pathways. This technical guide provides a comprehensive overview of the in-vitro characterization of Lauroylcarnitine chloride, consolidating key physicochemical data, detailing experimental methodologies for its assessment, and visualizing its known and inferred cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and formulation applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Lauroylcarnitine chloride is fundamental to its application in in-vitro studies and formulation development. These properties dictate its solubility, stability, and interactions with biological membranes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |

| Molecular Weight | 379.97 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 161-165 °C | |

| Solubility | DMSO: 10-50 mg/mL | [1] |

| Ethanol: 20 mg/mL | ||

| Methanol: Slightly soluble | ||

| Storage Conditions | Store at 0-8 °C, hygroscopic |

Biological Activity: Permeation Enhancement

The most well-documented in-vitro activity of Lauroylcarnitine chloride is its ability to enhance the permeability of epithelial barriers, such as the intestinal mucosa. This effect is primarily attributed to its interaction with and modulation of tight junctions.

Effect on Transepithelial Electrical Resistance (TEER) and Paracellular Flux

Lauroylcarnitine chloride induces a rapid, concentration-dependent decrease in the transepithelial electrical resistance (TEER) of epithelial cell monolayers, such as Caco-2 cells.[1][2] This decrease in TEER is indicative of an opening of the paracellular pathway, which is further confirmed by an increased flux of paracellular markers like fluorescein isothiocyanate dextran (FD-40) and mannitol.[1][3]

| Cell Line | Concentration | Effect on TEER | Effect on Paracellular Flux | Reference(s) |

| Caco-2 | Not specified | Decrease | Increase in FD-40 flux | [1] |

| Rat Colon | Threshold (Ct) | Decrease | Enhanced permeability | [2] |

Modulation of Tight Junction Proteins

The permeation-enhancing effect of Lauroylcarnitine chloride is mediated by its interaction with key tight junction proteins. Studies have shown that it can decrease the protein levels of claudin 1, 4, and 5 in Caco-2 cell monolayers.[1] Additionally, at higher concentrations, it can alter the distribution of Zonula Occludens-1 (ZO-1).[3]

Biological Activity: Cytotoxicity and Apoptosis

While effective as a permeation enhancer, Lauroylcarnitine chloride can exhibit cytotoxicity at higher concentrations.[3] Furthermore, based on studies of the related compound L-carnitine, it is inferred that Lauroylcarnitine chloride may induce apoptosis in certain cell types, particularly cancer cells.

Cytotoxicity

The cytotoxic effects of Lauroylcarnitine chloride are generally observed at concentrations exceeding those required for permeation enhancement.[2] These effects are often associated with lytic effects on the cell membrane.[3] Specific IC50 values for Lauroylcarnitine chloride are not widely reported and would be cell-line dependent.

Induction of Apoptosis (Inferred from L-carnitine studies)

Studies on L-carnitine suggest that it can selectively induce apoptosis in cancer cells.[4][5] This process is thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of Fas, TNF-α, caspase-8, caspase-9, and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4] L-carnitine has also been shown to inhibit the activity of caspases 3, 7, and 8 at certain concentrations.[6][7]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize Lauroylcarnitine chloride.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of epithelial cell monolayers.

-

Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture until a confluent monolayer is formed, typically for 21 days.

-

Treatment: Equilibrate the cell monolayers in a transport buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C. Replace the apical buffer with a solution containing the desired concentration of Lauroylcarnitine chloride.

-

Measurement: At designated time points, measure the electrical resistance across the monolayer using an epithelial voltohmmeter.

-

Data Analysis: Subtract the resistance of a blank filter from the measured resistance and multiply by the surface area of the filter to obtain the TEER value (Ω·cm²).

Paracellular Permeability Assay

This assay quantifies the flux of molecules through the paracellular pathway.

-

Cell Culture: Grow Caco-2 cell monolayers on permeable filter supports as described for the TEER assay.

-

Treatment: After equilibration in transport buffer, add a solution containing Lauroylcarnitine chloride and a fluorescent paracellular marker (e.g., FD-40) to the apical chamber.

-

Sampling: At various time points, collect samples from the basolateral chamber.

-